![molecular formula C15H17FO3 B11086076 5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione](/img/structure/B11086076.png)
5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione
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Overview
Description
5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione is a chemical compound with the molecular formula C15H17FO3 It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione typically involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-6-(2-chlorophenyl)-3,3-dimethyloxane-2,4-dione
- 5-Ethyl-6-(2-bromophenyl)-3,3-dimethyloxane-2,4-dione
- 5-Ethyl-6-(2-methylphenyl)-3,3-dimethyloxane-2,4-dione
Uniqueness
5-Ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C15H17FO3 |
---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
5-ethyl-6-(2-fluorophenyl)-3,3-dimethyloxane-2,4-dione |
InChI |
InChI=1S/C15H17FO3/c1-4-9-12(10-7-5-6-8-11(10)16)19-14(18)15(2,3)13(9)17/h5-9,12H,4H2,1-3H3 |
InChI Key |
KSMOLWQSYVVEIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(OC(=O)C(C1=O)(C)C)C2=CC=CC=C2F |
Origin of Product |
United States |
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